molecular formula C6H9ClN2 B2662441 5-chloro-1-ethyl-4-methyl-1H-imidazole CAS No. 1856019-90-3

5-chloro-1-ethyl-4-methyl-1H-imidazole

Cat. No.: B2662441
CAS No.: 1856019-90-3
M. Wt: 144.6
InChI Key: LBCBGMNGZRQIEF-UHFFFAOYSA-N
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Description

5-chloro-1-ethyl-4-methyl-1H-imidazole: is a heterocyclic organic compound that belongs to the imidazole family. Imidazoles are known for their diverse applications in various fields, including pharmaceuticals, agrochemicals, and materials science. The presence of chlorine, ethyl, and methyl substituents on the imidazole ring imparts unique chemical properties to this compound, making it a subject of interest in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-chloro-1-ethyl-4-methyl-1H-imidazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methylimidazole with ethyl chloride and a chlorinating agent such as thionyl chloride. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can enhance the sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The chlorine atom in 5-chloro-1-ethyl-4-methyl-1H-imidazole can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of substituted imidazole derivatives.

    Oxidation Reactions: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, resulting in the formation of imidazole N-oxides.

    Reduction Reactions: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride, leading to the formation of reduced imidazole derivatives.

Common Reagents and Conditions:

    Substitution Reactions: Nucleophiles such as amines, thiols, and alkoxides can be used under mild to moderate conditions.

    Oxidation Reactions: Hydrogen peroxide or potassium permanganate in aqueous or organic solvents.

    Reduction Reactions: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.

Major Products Formed:

  • Substituted imidazole derivatives
  • Imidazole N-oxides
  • Reduced imidazole derivatives

Scientific Research Applications

Chemistry: 5-chloro-1-ethyl-4-methyl-1H-imidazole is used as a building block in the synthesis of more complex organic molecules. Its unique substituents make it a valuable intermediate in the development of novel pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. Its ability to interact with biological macromolecules makes it a candidate for drug discovery and development.

Medicine: The compound’s pharmacological properties are explored for the treatment of various diseases. Its derivatives have shown promise as antimicrobial, antifungal, and anticancer agents.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for applications in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of 5-chloro-1-ethyl-4-methyl-1H-imidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine, ethyl, and methyl substituents on the imidazole ring influence its binding affinity and specificity. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with cellular receptors, leading to changes in signal transduction pathways and cellular responses.

Comparison with Similar Compounds

    5-chloro-1-methyl-4-nitro-1H-imidazole: This compound has a nitro group instead of an ethyl group, which significantly alters its chemical properties and reactivity.

    5-chloro-1-ethyl-1H-imidazole: Lacks the methyl group at the 4-position, resulting in different chemical behavior and applications.

    4-methyl-1H-imidazole: Lacks both the chlorine and ethyl substituents, making it less reactive in certain chemical reactions.

Uniqueness: The presence of chlorine, ethyl, and methyl substituents in 5-chloro-1-ethyl-4-methyl-1H-imidazole imparts unique chemical properties, such as increased reactivity and specificity in chemical reactions. These substituents also influence the compound’s pharmacological and biological activities, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

5-chloro-1-ethyl-4-methylimidazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9ClN2/c1-3-9-4-8-5(2)6(9)7/h4H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBCBGMNGZRQIEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=NC(=C1Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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